molecular formula C22H24N4O2 B11383780 2-[2-(1,3-benzodioxol-5-yl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine

2-[2-(1,3-benzodioxol-5-yl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine

Cat. No.: B11383780
M. Wt: 376.5 g/mol
InChI Key: UVSGQLOFTIDYKD-UHFFFAOYSA-N
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Description

N-{2-[2-(1,3-BENZODIOXOL-5-YL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIETHYLAMINE is a complex organic compound that features a unique structure combining a benzodioxole moiety with an imidazobenzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(1,3-BENZODIOXOL-5-YL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIETHYLAMINE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Imidazobenzimidazole Core: This is achieved through a Pd-catalyzed C-N cross-coupling reaction, where a benzimidazole derivative is coupled with an imidazole derivative.

    Coupling of the Two Moieties: The benzodioxole and imidazobenzimidazole moieties are then linked via an ethyl chain using a copper-catalyzed coupling reaction.

    Introduction of the Diethylamine Group: Finally, the diethylamine group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(1,3-BENZODIOXOL-5-YL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIETHYLAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

N-{2-[2-(1,3-BENZODIOXOL-5-YL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIETHYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(1,3-BENZODIOXOL-5-YL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIETHYLAMINE involves the modulation of microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly effective in targeting cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(1,3-BENZODIOXOL-5-YL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIETHYLAMINE stands out due to its unique combination of a benzodioxole moiety and an imidazobenzimidazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]benzimidazol-4-yl]-N,N-diethylethanamine

InChI

InChI=1S/C22H24N4O2/c1-3-24(4-2)11-12-25-18-7-5-6-8-19(18)26-14-17(23-22(25)26)16-9-10-20-21(13-16)28-15-27-20/h5-10,13-14H,3-4,11-12,15H2,1-2H3

InChI Key

UVSGQLOFTIDYKD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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